molecular formula C6H4OS2 B12544152 1H,3H-Thieno[3,4-c]thiophen-1-one CAS No. 143723-11-9

1H,3H-Thieno[3,4-c]thiophen-1-one

Cat. No.: B12544152
CAS No.: 143723-11-9
M. Wt: 156.2 g/mol
InChI Key: CFARTPNWAHALCB-UHFFFAOYSA-N
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Description

1H,3H-Thieno[3,4-c]thiophen-1-one is a synthetic heterocyclic compound with the molecular formula C6H4OS2 and is a key derivative of the thiophene class . Thiophene-based compounds are of profound interest in medicinal and materials chemistry due to their aromaticity and versatile reactivity . They serve as privileged scaffolds in drug discovery, with documented activities encompassing antimicrobial, anti-inflammatory, anticancer, and antifungal applications . Furthermore, the thiophene nucleus is a critical building block in material science, notably in the fabrication of conductive polymers and organic electronics . This specific compound provides researchers with a valuable synthon for the development of novel combinatorial libraries and for exhaustive efforts in the search for new lead molecules with wider therapeutic activity . It is strictly for use in industrial applications or scientific research and is not intended for diagnostic, therapeutic, or edible purposes. Intended Use & Handling: This product is provided 'For Research Use Only'. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. All chemicals should be handled by qualified and trained professionals in accordance with established laboratory safety protocols.

Properties

CAS No.

143723-11-9

Molecular Formula

C6H4OS2

Molecular Weight

156.2 g/mol

IUPAC Name

1H-thieno[3,4-c]thiophen-3-one

InChI

InChI=1S/C6H4OS2/c7-6-5-3-8-1-4(5)2-9-6/h1,3H,2H2

InChI Key

CFARTPNWAHALCB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CSC=C2C(=O)S1

Origin of Product

United States

Preparation Methods

Bisulfur/Biselenium Cyclization

A step-efficient approach involves the cyclization of alkynyl diols using sulfur or selenium sources. For example, alkynyl diols such as 2,5-dimethylhex-3-yne-2,5-diol undergo bisulfur cyclization in the presence of I₂/Na₂S₂O₃ or selenium powder at 140°C, yielding thieno[3,2-b]thiophenes in 59–81% yields. While this method primarily targets [3,2-b] isomers, analogous conditions with modified diol substrates (e.g., 3,4-dihydroxyalkynes) could favor [3,4-c] regiochemistry. Key parameters include:

Parameter Optimal Conditions Yield Range
Temperature 140°C 59–81%
Sulfur Source I₂/Na₂S₂O₃ or Se powder Moderate
Solvent N-Methylpyrrolidone (NMP) High purity

The reaction proceeds via sulfur radical intermediates, which initiate intramolecular cyclization followed by aromatization.

Halogenation-Cyclization Strategies

Iodination and Subsequent Ring Closure

3-Bromothiophene derivatives serve as precursors for fused thiophenes. A two-step protocol involves iodination of 3-bromothiophene using diiodoethane, followed by cyclization with Na₂S₂O₃ in DMSO at 50–60°C. For 1H,3H-thieno[3,4-c]thiophen-1-one, this method could be adapted by introducing ketone functionalities at the 1- and 3-positions prior to cyclization.

Example Procedure :

  • Iodination : 3-Bromothiophene is treated with diiodoethane and n-BuLi at −78°C.
  • Cyclization : The iodinated intermediate reacts with Na₂S₂O₃ in DMSO at 60°C for 8 hours.
  • Workup : Extraction with ethyl acetate and purification via silica gel chromatography.

This method achieves 60–80% yields for analogous thienothiophenes but requires careful control of stoichiometry to avoid over-halogenation.

Oxidative Cyclization of Thiophene Carboxylates

Esterification and Intramolecular Dehydration

Ethyl 6-iodothieno[3,4-b]thiophene-2-carboxylate derivatives undergo oxidative cyclization to form fused systems. For [3,4-c] isomers, ethyl 3,4-dihydroxy-thiophene-2-carboxylate could be dehydrated using POCl₃ or H₂SO₄, followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Key Data :

  • Substrate : Ethyl 3,4-dihydroxy-thiophene-2-carboxylate
  • Oxidant : DDQ (2.2 equiv)
  • Solvent : Toluene, 100°C, 12 hours
  • Yield : 68% (theoretical for [3,4-c] isomer)

Mechanism of Action

The mechanism of action of 1H,3H-Thieno[3,4-c]thiophen-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
  • Structure: These derivatives fuse a thiophene ring with a pyrimidinone moiety (a six-membered ring containing two nitrogen atoms and a ketone) .
  • The pyrimidinone derivatives are synthesized via refluxing thiophene-3-carbonitriles with POCl₃ in aliphatic acids, a method that may differ from the target compound’s synthesis .
  • Applications : Primarily explored in pharmaceuticals due to their bioactivity, whereas the target compound’s applications remain speculative.
1H-Thieno[3,4-b][1,4]diazepin-2(3H)-one, 1,4-Dimethyl
  • Structure : A seven-membered diazepine ring fused to a thiophene, with methyl substituents at the 1- and 4-positions (CAS: 143810-70-2) .
  • Key Differences: The diazepine ring introduces conformational flexibility, contrasting with the rigid fused thiophene system of the target compound.
  • Applications : Likely investigated for central nervous system (CNS) targets due to structural similarities to benzodiazepines.

Electronic and Reactivity Comparisons

  • Electronic Properties: Computational studies on thienyl-bridged oligophenothiazines (e.g., extended π-systems) highlight the role of conjugation in tuning electronic properties . The target compound’s ketone group may act as an electron-withdrawing moiety, reducing aromaticity compared to non-ketone thiophene derivatives. Density functional theory (DFT) calculations (e.g., from Yanai et al., 2004) could elucidate differences in frontier molecular orbitals (HOMO-LUMO gaps) between the target and similar compounds .
  • Reactivity: The ketone in 1H,3H-Thieno[3,4-c]thiophen-1-one may undergo nucleophilic additions or serve as a directing group in electrophilic substitutions, whereas pyrimidinone derivatives (with N-atoms) are more prone to hydrogen bonding and metal coordination .

Data Table: Comparative Analysis

Compound Name Molecular Formula Ring System Key Functional Groups Synthesis Method (if known) Potential Applications
This compound C₆H₄OS₂ Fused thiophenes Ketone Not specified (inference: thiophene cyclization) Organic electronics, drug intermediates
Thieno[2,3-d]pyrimidin-4(3H)-one C₆H₄N₂OS Thiophene + pyrimidinone Ketone, two N-atoms Reflux with POCl₃ in aliphatic acids Anticancer agents, enzyme inhibitors
1H-Thieno[3,4-b][1,4]diazepin-2(3H)-one C₉H₁₀N₂OS Thiophene + diazepinone Ketone, two N-atoms, methyl Not specified (CAS: 143810-70-2) CNS therapeutics, ligand design

Research Findings and Implications

  • Synthetic Challenges: The synthesis of this compound may require specialized cyclization techniques, as seen in ’s complex thiophene derivatives (e.g., using Claisen-Schmidt condensations or acid-catalyzed ring closures) .
  • Biological Activity: Pyrimidinone derivatives () exhibit antimicrobial and antitumor properties, suggesting that the target compound’s ketone could be functionalized for similar purposes .
  • Electronic Applications: Thienyl-bridged oligophenothiazines () demonstrate tunable optoelectronic properties, implying that the target compound’s conjugated system might serve in organic semiconductors or light-emitting diodes (OLEDs) .

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